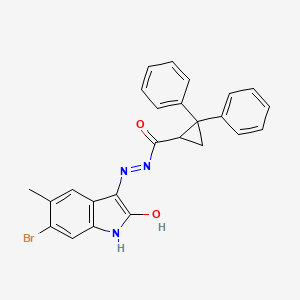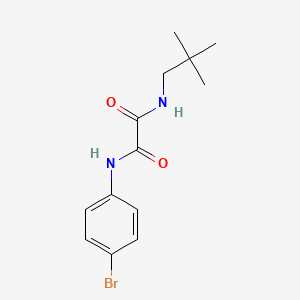![molecular formula C15H17ClN4O2S B5227402 4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)
4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a morpholine ring, and a thioacetyl group . It also contains a 4-chlorophenyl group, which is a common motif in many pharmaceutical compounds .
Aplicaciones Científicas De Investigación
Anticancer Agent Development
The 1,2,4-triazole moiety present in AKOS000370023 is a significant scaffold in medicinal chemistry, particularly in the development of anticancer agents. Research has shown that 1,2,4-triazole derivatives exhibit promising cytotoxic activities against various human cancer cell lines. These compounds can selectively target cancer cells while minimizing harm to normal cells, making them potential candidates for chemotherapy drugs .
Antiviral Research
Compounds containing the 1,2,4-triazole structure have been evaluated for their antiviral properties. They have shown inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus. This suggests that AKOS000370023 could be part of a new class of antiviral agents, contributing to the treatment and prevention of viral diseases .
Quantum Science and Technology
While not directly linked to AKOS000370023, the compound’s potential applications in quantum science and technology should not be overlooked. As quantum mechanics is foundational to physics, chemistry, and biology, compounds like AKOS000370023 could play a role in developing quantum devices or sensors, contributing to the advancement of quantum technologies .
Citizen Science Initiatives
The involvement of AKOS000370023 in citizen science projects could be significant. These initiatives often address environmental and societal challenges, and the compound’s properties could be utilized in projects focusing on biodiversity, pollution, or public health, thereby fostering community engagement in scientific research .
Material Science: Glassy Gels
In the field of material science, researchers are creating new classes of materials such as ‘glassy gels.’ While the direct connection to AKOS000370023 is not established, its chemical properties could influence the synthesis and properties of such innovative materials, which contain a significant liquid component yet remain very hard and difficult to break .
Animal Research and Ethical Considerations
The compound’s role in animal research, particularly in understanding disease progression and developing treatments, is crucial. It’s important to consider the ethical implications and ensure that such research is conducted under strict regulations to minimize animal use and focus on essential medical progress .
Propiedades
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-19-14(11-2-4-12(16)5-3-11)17-18-15(19)23-10-13(21)20-6-8-22-9-7-20/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBDDBCSYDLXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![3-(4-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227322.png)
![1-allyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227329.png)

![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5227357.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5227366.png)
![5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)

![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)



![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)
